molecular formula C8H14O2 B2572036 4-(Cyclopropylmethyl)oxolan-3-ol CAS No. 2172058-90-9

4-(Cyclopropylmethyl)oxolan-3-ol

Cat. No.: B2572036
CAS No.: 2172058-90-9
M. Wt: 142.198
InChI Key: QIUSIKXGGZLTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)oxolan-3-ol is a chiral tetrahydrofuran derivative offered for research and development purposes. This compound features a cyclopropylmethyl group, a structure frequently employed in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability and lipophilicity . The tetrahydrofuran-3-ol scaffold is a recognized building block in organic synthesis and has been utilized as an intermediate in the development of various active pharmaceutical ingredients . Researchers may find this compound valuable for exploring new chemical entities, particularly in the design of synthetic ligands. The cyclopropylmethyl moiety, for instance, is found in compounds investigated for central nervous system (CNS) targets, highlighting its relevance in neuropharmacology . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSIKXGGZLTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172058-90-9
Record name 4-(cyclopropylmethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Cyclopropylmethyl Oxolan 3 Ol

Strategies for the Construction of the Substituted Oxolane (Tetrahydrofuran) Core

The formation of the tetrahydrofuran (B95107) ring is a key step in the synthesis of 4-(cyclopropylmethyl)oxolan-3-ol. This is typically achieved through intramolecular cyclization of a suitably functionalized acyclic precursor.

Ring-Closing Reactions in Oxolane Synthesis

A variety of chemical transformations can be utilized to effect the closure of the five-membered ether ring. These methods often rely on the generation of a reactive intermediate that facilitates the intramolecular attack of an oxygen nucleophile.

Radical cyclizations are a powerful tool for the formation of cyclic systems, including tetrahydrofurans. researchgate.netrsc.org These reactions typically involve the generation of a carbon-centered radical which then undergoes an intramolecular addition to a tethered double or triple bond. researchgate.net The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical aspect, with the 5-exo pathway generally being favored for the formation of tetrahydrofuran rings. diva-portal.org The stereoselectivity of these reactions can often be controlled through the use of chiral auxiliaries or Lewis acids. diva-portal.org

For instance, the cyclization of unsaturated carboxylic acids can lead to substituted tetrahydrofurans through a process involving Kolbe decarboxylation followed by intramolecular radical cyclization. organic-chemistry.org The general approach involves generating a radical at a specific position in an acyclic precursor, which then attacks an internal olefin to form the five-membered ring.

Table 1: Examples of Radical Cyclization for Tetrahydrofuran Synthesis

Starting Material Type Reagents and Conditions Product Type Ref
Unsaturated Carboxylic Acids Kolbe Decarboxylation, Radical Cyclization Substituted Tetrahydrofurans organic-chemistry.org
Bis(β-alkoxyacrylates) Radical Initiator (e.g., AIBN), Bu3SnH (Tetrahydrofuranyl)tetrahydrofurans rsc.org
γ-Hydroxy Alkenes Oxygen-centered radical generation Tetrahydrofuran subunits nih.gov

Transition metals, particularly palladium and copper, are widely used to catalyze the intramolecular cyclization of unsaturated alcohols to form tetrahydrofurans. nih.gov Palladium-catalyzed reactions often proceed via an oxypalladation mechanism, where a Pd(II) species coordinates to the alkene, which is then attacked by the tethered hydroxyl group. nih.gov Subsequent β-hydride elimination regenerates the catalyst and yields the tetrahydrofuran product. nih.gov

Copper-catalyzed systems are also effective for intramolecular hydroalkoxylation of unactivated terminal alkenes, leading to the formation of five- and six-membered cyclic ethers. organic-chemistry.org These reactions offer a direct method for constructing the tetrahydrofuran ring from acyclic precursors.

Table 2: Metal-Catalyzed Cyclizations for Tetrahydrofuran Synthesis

Catalyst System Substrate Type Reaction Type Product Type Ref
Pd(OAc)2/Cu(OAc)2, O2 γ-Hydroxy Alkenes Oxidative Cyclization Substituted Tetrahydrofurans nih.gov
Cu(I)-Xantphos Unactivated Terminal Alkenes Intramolecular Hydroalkoxylation Cyclic Ethers organic-chemistry.org
FeCl2/Iminopyridine Ligand N- and O-tethered 1,6-enynes Reductive Cyclization Tetrahydrofuran Derivatives organic-chemistry.org
Iridium Catalysts Carboxylic Acids and Vinylcyclopropanes Asymmetric [3 + 2] Cycloaddition Enantioenriched Tetrahydrofurans acs.org

Iodocyclization is a classic and effective method for the synthesis of tetrahydrofuran derivatives from homoallylic alcohols. nih.gov This reaction involves the electrophilic addition of an iodine species (e.g., I2) to the double bond, which induces the intramolecular attack of the hydroxyl group to form the tetrahydrofuran ring. nih.gov The reaction typically proceeds via a 5-endo-trig cyclization pathway. nih.gov The use of reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in the presence of catalytic iodine can also facilitate this transformation under mild conditions. nih.gov

Hydroalkoxylation involves the addition of an alcohol across a carbon-carbon double or triple bond to form an ether. wikipedia.org Intramolecular hydroalkoxylation is a direct method for the synthesis of cyclic ethers like tetrahydrofuran. organic-chemistry.org This reaction can be catalyzed by various metals, including lanthanides, which are effective for the exo-selective cyclization of alkynyl alcohols to yield exocyclic enol ethers. nih.gov Platinum catalysts have also been studied to understand the factors controlling regioselectivity in intramolecular hydroalkoxylation. organic-chemistry.org

Introduction of the Hydroxyl Functionality at the C3 Position of the Oxolane Ring

If the starting material for the cyclization already contains the necessary hydroxyl group at the appropriate precursor position, it will be carried through the ring-forming step. For example, the cyclization of a pent-4-ene-1,3-diol (B6599432) derivative would directly yield a tetrahydrofuran with a hydroxyl group at the C3 position.

Alternatively, a functional group that can be converted to a hydroxyl group can be incorporated. For instance, a ketone at the C3 position can be reduced to the desired alcohol using a variety of reducing agents. The stereochemistry of this reduction can often be controlled to yield specific diastereomers of the final product. The presence and position of hydroxyl groups can significantly influence the chemical and biological properties of the resulting molecule. science.govnih.gov

Selective Reduction of Precursor Carbonyls

A primary route to this compound involves the stereoselective reduction of the corresponding ketone, 4-(cyclopropylmethyl)oxolan-3-one (B2837884). The reduction of cyclic ketones is a fundamental transformation in organic synthesis, and the stereochemical outcome is highly dependent on the steric and electronic properties of the substrate and the choice of reducing agent.

For cyclic ketones, reducing agents can approach the carbonyl group from either the more or less sterically hindered face, leading to different diastereomers. The use of unhindered reducing agents, such as borane (B79455) (BH₃) or its complexes like borane-tetrahydrofuran (B86392) (BH₃·THF), typically results in the delivery of a hydride to the most accessible face. This often leads to the formation of the thermodynamically more stable alcohol, which in many substituted cyclic systems corresponds to the equatorial isomer.

Conversely, bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are designed to approach from the less hindered face of the molecule, which can lead to the kinetically controlled, and often less stable, axial alcohol. The diastereoselectivity of such reductions can be high, providing a reliable method for controlling the stereochemistry at the C-3 position. The choice of reagent allows chemists to target a specific diastereomer of the final product.

Table 1: Representative Stereoselective Reductions of Cyclic Ketones

Ketone Substrate (Example) Reducing Agent Major Product (Stereochemistry) Diastereomeric Ratio (d.r.)
4-tert-butylcyclohexanone NaBH₄ in i-PrOH trans-4-tert-butylcyclohexanol 88:12
4-tert-butylcyclohexanone L-Selectride® in THF cis-4-tert-butylcyclohexanol 2:98
2-Methylcyclohexanone LiAlH₄ in Et₂O cis-2-methylcyclohexanol 76:24

This table presents illustrative data for well-studied cyclic ketones to demonstrate the principles of stereoselective reduction. Specific outcomes for 4-(cyclopropylmethyl)oxolan-3-one would require empirical study.

Diastereoselective and Enantioselective Hydroxylation Reactions

Instead of reducing a ketone, the hydroxyl group can be introduced during the formation of the tetrahydrofuran ring itself. Numerous stereoselective methods have been developed for the synthesis of substituted tetrahydrofurans. rsc.org These often involve the cyclization of an acyclic precursor where the stereochemistry of the starting material dictates the final product's configuration.

One powerful strategy is the intramolecular cyclization of epoxy alcohols. For example, a γ,δ-epoxy alcohol can undergo a 5-exo cyclization to form a hydroxylated tetrahydrofuran. The stereocenters present in the epoxy alcohol precursor are transferred to the product, often with high fidelity.

Cascade reactions provide another elegant route. A three-component cascade synthesis employing a tandem Mukaiyama aldol-lactonization process has been shown to generate highly substituted tetrahydrofurans. beilstein-journals.org This method forms multiple carbon-carbon and carbon-oxygen bonds and up to three new stereocenters in a single, highly diastereoselective sequence. beilstein-journals.org Such a strategy could conceivably be adapted to construct the this compound skeleton from simpler starting materials.

Furthermore, enantioselective approaches, such as a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, have been developed to access chiral 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity. nih.gov

Functionalization and Derivatization of Pre-formed Tetrahydrofuran Derivatives

The direct functionalization of an unactivated C(sp³)–H bond on an alkyl substituent of a saturated heterocycle is a significant challenge in synthetic chemistry. umich.edu While methods for the direct C–H functionalization of the tetrahydrofuran ring itself, particularly at the α-position (C2/C5), are known, selectively activating a C–H bond on a C4-alkyl group is less straightforward. rsc.orgacs.org

Modern synthetic methods, including hydrogen atom transfer (HAT) photocatalysis, have emerged as powerful tools for activating remote C(sp³)–H bonds. acs.org These radical-based methods can enable the introduction of new functional groups onto previously unreactive alkyl chains. iu.edu In a hypothetical scenario, a precursor such as 4-methyl-oxolan-3-ol could potentially undergo selective C–H functionalization to introduce a handle for further elaboration into the cyclopropylmethyl group. However, achieving selectivity on a small alkyl chain in the presence of the more reactive C–H bonds on the tetrahydrofuran ring would be a primary obstacle.

An alternative to direct hydroxylation or ketone reduction is the conversion of another functional group at the C-3 position into a hydroxyl group. This is a common strategy in organic synthesis, relying on well-established functional group interconversions.

For instance, a precursor with a good leaving group at the C-3 position, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), can undergo an Sₙ2 reaction with a hydroxide (B78521) source to form the desired alcohol. The stereochemistry of this reaction is predictable, proceeding with inversion of configuration at the C-3 center. This allows for the synthesis of a specific diastereomer if a stereochemically pure precursor is used.

Similarly, a 3-amino-tetrahydrofuran derivative could be converted to the corresponding alcohol via diazotization followed by hydrolysis, although this method may be prone to rearrangements and side reactions. The most direct and common application of this principle, however, remains the reduction of a 3-oxo group, as detailed in section 2.1.2.1.

Methodologies for the Installation of the Cyclopropylmethyl Substituent

Cyclopropanation Strategies for Precursor Olefins to Form Cyclopropylmethyl Groups

The cyclopropyl (B3062369) group is a key feature of the target molecule. A robust strategy for its installation involves the cyclopropanation of a precursor olefin, such as 4-allyl-oxolan-3-ol or a protected derivative. The Simmons-Smith reaction and related methodologies are classic and effective ways to convert an alkene into a cyclopropane (B1198618). More recent advances in catalysis have provided a host of alternative methods with varying substrate scopes and functional group tolerances.

These methods generally involve the reaction of an alkene with a carbene or carbenoid species. The choice of reagent and catalyst is critical for achieving high yields and, in cases of prochiral alkenes, high stereoselectivity. For a precursor like 4-allyl-oxolan-3-ol, the reaction would target the terminal double bond of the allyl group.

Table 2: Selected Modern Cyclopropanation Methods for Olefins

Method Carbene Source Catalyst / Reagent Key Features
Simmons-Smith Reaction Diiodomethane (B129776) (CH₂I₂) Zn(Cu) couple Classic, reliable method; often requires stoichiometric zinc. acs.org
Rh(III)-Catalyzed C-H Activation N-Enoxyphthalimides [RhCp*Cl₂]₂ Uses N-enoxyphthalimides as carbene precursors via C-H activation.
Organophotocatalysis α-bromomalonates Benzothiazinoquinoxaline Metal-free, visible-light mediated; tolerant of a wide range of functional groups.

These diverse methods provide a toolbox for chemists to form the crucial cyclopropane ring, with the selection depending on the specific precursor's functional groups and the desired reaction conditions.

Cross-Coupling Reactions Involving Cyclopropylmethyl Reagents

The introduction of the cyclopropylmethyl group onto the oxolane scaffold can be envisioned through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In a hypothetical approach to this compound, a suitable electrophilic precursor of the oxolan-3-ol would be coupled with a nucleophilic cyclopropylmethyl reagent.

One plausible strategy involves the use of potassium cyclopropylmethyltrifluoroborate as the nucleophilic partner. Organotrifluoroborates are valued for their stability to air and moisture, making them convenient reagents in synthesis. The coupling partner would be a 4-substituted oxolan-3-one derivative bearing a leaving group, such as a halide or a triflate, at the 4-position. The Suzuki-Miyaura cross-coupling reaction, under palladium catalysis, could then be employed to forge the C-C bond between the cyclopropylmethyl group and the oxolane ring. The subsequent reduction of the ketone at the 3-position would yield the target alcohol.

Alternatively, the use of tertiary cyclopropyl carbagermatranes as nucleophilic cross-coupling partners presents another advanced option. rsc.org These germanium-based reagents have shown efficient reactivity in palladium-catalyzed cross-coupling reactions and can offer orthogonal reactivity compared to more common organoboron reagents. rsc.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides

EntryAryl ChlorideProductYield (%)
15-Chloro-2-methoxypyridine5-Cyclopropyl-2-methoxypyridine85
22-Chlorobenzonitrile2-Cyclopropylbenzonitrile78
34-Chloroacetophenone4-Cyclopropylacetophenone92

This table presents examples of Suzuki-Miyaura cross-coupling reactions with potassium cyclopropyltrifluoroborate (B8364958) and various aryl chlorides, demonstrating the feasibility of coupling this type of reagent. The synthesis of this compound would require a suitably substituted oxolane-based electrophile.

Late-Stage Introduction of the Cyclopropylmethyl Moiety

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and complex molecule synthesis that allows for the introduction of key structural motifs at a late step in the synthetic sequence. worktribe.com This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies. worktribe.com For the synthesis of this compound, an LSF strategy could involve the conversion of a pre-existing functional group on the oxolane ring into the cyclopropylmethyl group.

A potential precursor for such a strategy could be a 4-(alkenyl)oxolan-3-ol. The double bond of the alkenyl group can then be subjected to a cyclopropanation reaction. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic and effective method for converting alkenes into cyclopropanes stereospecifically. This would install the cyclopropyl ring, and a subsequent reduction of the ester or another functional group could yield the desired cyclopropylmethyl moiety.

Another LSF approach could involve a precursor with a 4-hydroxymethyl group on the oxolan-3-ol. This primary alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) and then subjected to a substitution reaction with a suitable cyclopropyl nucleophile.

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound (at C3 and C4) necessitates a stereoselective approach to control the relative and absolute stereochemistry.

Chiral Auxiliary-Mediated Approaches for Enantiomeric and Diastereomeric Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. This is a robust and well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. wikipedia.orgrsc.org For instance, an acylated Evans auxiliary could undergo a stereoselective aldol (B89426) reaction with a suitable aldehyde to establish the stereochemistry at the C3 and C4 positions simultaneously. Subsequent cyclization to form the oxolane ring and removal of the auxiliary would provide the chiral 4-substituted oxolan-3-ol.

Sulfur-based chiral auxiliaries, derived from amino acids, have also emerged as powerful tools in asymmetric synthesis and could be employed in a similar fashion. scielo.org.mx These auxiliaries can provide high levels of stereocontrol in various C-C bond-forming reactions. scielo.org.mx

Table 2: Diastereoselective Enolate Alkylation using an Oxazinanone Chiral Auxiliary

This table illustrates the high diastereoselectivity achievable in the alkylation of an N-acyl oxazinanone, a type of chiral auxiliary. nih.gov A similar strategy could be adapted for the stereoselective introduction of the cyclopropylmethyl group or a precursor to it.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis, using either transition metals or small organic molecules (organocatalysis), offers a more atom-economical approach to stereoselective synthesis compared to the use of stoichiometric chiral auxiliaries.

Transition metal catalysts, in combination with chiral ligands, can facilitate a wide range of enantioselective transformations. For the synthesis of this compound, a key step could be an asymmetric hydrogenation or a transfer hydrogenation of a prochiral precursor, such as a 4-(cyclopropylmethyl)oxolan-3-one. Chiral ruthenium or rhodium complexes are well-known to be highly effective for such reductions, providing access to the chiral alcohol with high enantioselectivity.

Another potential route could involve an asymmetric allylic alkylation to set one of the stereocenters, followed by further transformations to complete the synthesis of the oxolane ring.

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. princeton.edu It utilizes small, chiral organic molecules to catalyze enantioselective reactions. princeton.edu For the synthesis of this compound, several organocatalytic strategies can be envisioned.

An organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone precursor could be employed to set the stereocenter at the C4 position. For instance, the reaction of a cyclopropylmethyl-containing nucleophile with a chiral enamine or iminium ion intermediate, generated from a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst), could proceed with high enantioselectivity. researchgate.netnih.gov Subsequent transformations would then lead to the formation of the oxolane ring and the introduction of the hydroxyl group at C3.

Alternatively, an organocatalytic aldol reaction could be used to construct the carbon backbone with the desired stereochemistry, which is then cyclized to the final product. Chiral phosphoric acids are another class of organocatalysts that could potentially be used to control the stereochemistry in key bond-forming reactions. beilstein-journals.org

Table 3: Representative Organocatalytic Michael Addition to an Alkynal

NucleophileCatalystE/Z Selectivityee (%)
1,3-DiketoneDiarylprolinol silyl (B83357) ether>99:195
β-KetoesterDiarylprolinol silyl ether>99:192
MalononitrileDiarylprolinol silyl ether>99:190

This table shows examples of highly stereoselective organocatalytic Michael additions, which could be a key step in the enantioselective synthesis of the 4-substituted oxolane ring system. nih.gov

Biocatalytic Processes for Stereospecific Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high stereoselectivity under mild reaction conditions. Enzymes and whole-cell systems provide a green and efficient alternative to traditional chemical methods for obtaining enantiomerically pure alcohols like this compound.

Enzymatic Reductions of Prochiral Ketones

The asymmetric reduction of a prochiral ketone, 4-(cyclopropylmethyl)oxolan-3-one, is a direct and effective route to chiral this compound. This transformation is often accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to one face of the carbonyl group. A variety of microorganisms are known to produce enzymes capable of such reductions. For instance, strains of Rhodococcus, such as Rhodococcus erythropolis and Rhodococcus ruber, are known to be active in catalyzing biotransformations and could be employed for the stereoselective reduction of the corresponding ketone. The choice of enzyme and reaction conditions, including pH, temperature, and the presence of cofactors like NADPH or NADH, is crucial for achieving high enantiomeric excess (ee) and yield.

Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. youtube.com In the context of this compound, this would involve the selective reaction of one enantiomer in the racemic alcohol mixture, leaving the other enantiomer unreacted and thus enriched. youtube.com Lipases are commonly used enzymes for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other. For example, lipases from Candida rugosa have been successfully used in the kinetic resolution of related β-blocker building blocks, demonstrating their potential applicability. google.com The choice of acylating agent and solvent system is critical to the efficiency and selectivity of the resolution. google.com

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. This is achieved by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. While specific examples for this compound are not detailed in the provided literature, the general principles of DKR, often employing a combination of an enzyme and a metal catalyst, could be applied to its synthesis.

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform multi-step synthetic sequences or to provide in-situ cofactor regeneration for specific enzymatic reactions. Strains of Rhodococcus have been shown to be effective in the biotransformation of sterols, indicating their potential for catalyzing the stereoselective synthesis of other complex molecules. google.com The use of whole cells can simplify the process by eliminating the need for enzyme purification and external cofactor addition. The selection of a suitable microbial strain and the optimization of fermentation conditions are key to achieving high product titers and stereoselectivity.

Diastereoselective Control in Cyclization and Addition Reactions

Achieving the desired relative stereochemistry between the hydroxyl group and the cyclopropylmethyl substituent in this compound requires precise control over diastereoselectivity. This can be accomplished through various cyclization and addition reactions.

One powerful strategy is the diastereoselective cyclization of acyclic precursors. For instance, a Prins-type cyclization of a homoallylic alcohol with an aldehyde, or a related reaction involving an enol ether, can be used to construct the tetrahydrofuran ring with controlled stereochemistry. google.com The choice of Lewis acid catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the cyclization. Radical cyclizations have also been shown to proceed with high diastereoselectivity in the synthesis of substituted heterocyclic systems. researchgate.net

Chiral Pool Synthesis Utilizing Naturally Derived Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov This approach can be a highly efficient way to access complex chiral molecules by leveraging the existing stereocenters of the starting material. nih.gov Carbohydrates, amino acids, and terpenes are common components of the chiral pool. nih.gov For the synthesis of this compound, a suitable chiral precursor would ideally contain a pre-existing tetrahydrofuran ring or a polyol structure that can be readily converted into one. For example, pentoses like L-arabinose can be selectively dehydrated to form chiral tetrahydrofuran derivatives. nih.gov The challenge lies in identifying a suitable and economically viable chiral starting material and designing an efficient synthetic sequence to introduce the cyclopropylmethyl side chain with the correct stereochemistry.

Reaction Mechanisms and Chemical Transformations Involving 4 Cyclopropylmethyl Oxolan 3 Ol

Mechanistic Investigations of Synthetic Pathways to 4-(Cyclopropylmethyl)oxolan-3-ol

The synthesis of specifically substituted tetrahydrofurans such as This compound can be approached through various strategies, including the cyclization of functionalized acyclic precursors or the modification of existing heterocyclic systems. A plausible and efficient method involves the reaction of donor-activated cyclopropanes with aldehydes, a strategy that allows for the controlled formation of the tetrahydrofuran (B95107) ring with specific substitution patterns.

Elucidation of Key Reaction Intermediates

A proposed synthetic route to This compound commences with a silyl-activated cyclopropane (B1198618), namely (cyclopropylmethyl)triisopropylsilane. The reaction of this donor cyclopropane with an appropriate aldehyde, such as a protected 2-hydroxyacetaldehyde (e.g., benzyloxyacetaldehyde), in the presence of a Lewis acid, is expected to proceed through several key intermediates.

The initial step involves the activation of the aldehyde by the Lewis acid, rendering it more electrophilic. The silylmethylcyclopropane then acts as a nucleophile, attacking the activated aldehyde. This attack likely proceeds via an SN2-like mechanism at the silylated methyl group, leading to the opening of the cyclopropane ring and the formation of a homoallylic alcohol derivative. This intermediate contains the crucial cyclopropylmethyl group at the desired position relative to the newly formed stereocenter.

Subsequent intramolecular cyclization of this homoallylic alcohol intermediate, promoted by the Lewis acid, would then form the oxolane ring. This cyclization proceeds through an oxonium ion intermediate, which is then quenched to afford the desired This compound . The use of a protected hydroxyl group on the aldehyde is crucial to prevent unwanted side reactions and to allow for the final deprotection to yield the target alcohol.

A key research finding in a related system showed that the reaction of silylmethylcyclopropanes with aldehydes, promoted by a Lewis acid, can efficiently produce substituted tetrahydrofurans. gre.ac.uk The study highlights the formation of cis- or trans-tetrahydrofurans depending on the reaction conditions, underscoring the importance of controlling the stereochemistry during the cyclization step. gre.ac.uk

Transition State Analysis in Stereoselective and Regioselective Formations

The stereochemical outcome of the synthesis of This compound is determined during the ring-closing step. The transition state of this intramolecular cyclization dictates the relative stereochemistry of the substituents on the newly formed tetrahydrofuran ring.

The regioselectivity of the initial cyclopropane opening is directed by the silyl (B83357) group, which activates the adjacent carbon for nucleophilic attack. The stereoselectivity of the subsequent cyclization to form the oxolan-3-ol is influenced by the nature of the Lewis acid and the reaction conditions. For instance, the formation of either the cis or trans diastereomer can be favored by carefully selecting the Lewis acid and reaction temperature.

In the proposed synthesis, the transition state for the cyclization of the homoallylic alcohol intermediate likely involves a chair-like or boat-like conformation that minimizes steric interactions between the bulky substituents. The cyclopropylmethyl group and the protected hydroxyl group will orient themselves to achieve the lowest energy transition state, thereby determining the final stereochemistry of the product. The diastereoselectivity in such reactions can be high, with ratios often exceeding 20:1 for the favored isomer.

Kinetic Studies of Synthesis Reactions

While specific kinetic data for the synthesis of This compound is not available, general principles of Lewis acid-catalyzed reactions suggest that the reaction rate is dependent on the concentration of the reactants and the catalyst. The rate-determining step is likely the initial nucleophilic attack of the silylmethylcyclopropane on the activated aldehyde, as this involves the breaking of a carbon-silicon bond and the opening of the strained cyclopropane ring.

The choice of Lewis acid will significantly impact the reaction kinetics. Stronger Lewis acids will lead to a faster reaction rate by more effectively activating the aldehyde carbonyl group. However, overly reactive Lewis acids may lead to undesired side reactions and decomposition of the starting materials or products. Therefore, a balance must be struck to achieve a reasonable reaction rate with high selectivity.

Kinetic studies on similar intramolecular cyclizations to form tetrahydrofurans have shown that the nature of the tether connecting the nucleophile and the electrophile, as well as the substitution pattern, can have a profound effect on the rate of ring closure.

Reactivity and Chemical Transformations of the Oxolan-3-ol Core

The chemical reactivity of This compound is primarily dictated by the hydroxyl group and the tetrahydrofuran ring. These functionalities allow for a range of chemical transformations, making this compound a potentially versatile building block in organic synthesis.

Reactions Involving the Hydroxyl Group (e.g., functional group interconversions, protecting group chemistry)

The secondary hydroxyl group in This compound is a versatile handle for further functionalization.

Functional Group Interconversions:

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 4-(cyclopropylmethyl)oxolan-3-one (B2837884) , using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification and Etherification: The alcohol can be readily converted to esters or ethers. For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester. Etherification can be achieved under Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the C3 position.

Protecting Group Chemistry: The hydroxyl group can be protected to prevent its interference in subsequent reaction steps. A wide array of protecting groups are available for alcohols.

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
Silyl EthersTBDMS, TIPSTBDMS-Cl, TIPS-ClFluoride ion (e.g., TBAF) or acid
Benzyl EtherBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)
Acetate (B1210297) EsterAcAcetic anhydrideBase or acid hydrolysis

The choice of protecting group depends on the stability required for subsequent reactions and the conditions needed for its removal.

Ring-Opening and Ring-Expansion Processes of the Tetrahydrofuran Moiety

The tetrahydrofuran ring in This compound is generally stable but can undergo ring-opening or ring-expansion reactions under specific conditions.

Ring-Opening Processes: Lewis acids can promote the ring-opening of tetrahydrofurans. In the presence of a strong nucleophile, the ether oxygen can be protonated or coordinated to the Lewis acid, activating the C-O bonds towards nucleophilic attack. This can lead to the formation of a diol derivative or other functionalized acyclic products. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the substituents on the ring.

Ring-Expansion Processes: Ring-expansion reactions of tetrahydrofurans to form larger rings, such as tetrahydropyrans, can be achieved through various methods. One such method involves the reaction of the tetrahydrofuran with a diazo compound under photochemical or metal-catalyzed conditions. This can lead to the insertion of a carbon atom into the ring, resulting in a six-membered ring system. The presence of the cyclopropylmethyl and hydroxyl groups would influence the regioselectivity of this expansion.

Regioselective and Stereoselective Functionalization of the Oxolane Ring

The functionalization of the oxolane ring in this compound is primarily dictated by the presence and reactivity of the hydroxyl group at the C-3 position and the influence of the adjacent cyclopropylmethyl group at C-4. Reactions targeting the oxolane core can be directed with a high degree of regioselectivity and stereoselectivity.

The hydroxyl group serves as a versatile handle for a variety of transformations. For instance, oxidation of the secondary alcohol to a ketone, 4-(cyclopropylmethyl)oxolan-3-one, provides an electrophilic center for subsequent nucleophilic additions. The stereochemical outcome of such additions is influenced by the steric bulk of the C-4 substituent. Nucleophilic attack on the resulting ketone can proceed from either the cis or trans face relative to the cyclopropylmethyl group, leading to the formation of diastereomeric tertiary alcohols. The facial selectivity is dependent on the nature of the nucleophile and the reaction conditions, often following established models of stereocontrol in cyclic systems.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The regioselectivity of these reactions is fixed at the C-3 position. However, the stereochemistry of the substitution (retention or inversion) is dependent on the reaction mechanism (SN1 or SN2) and the potential for neighboring group participation from the cyclopropylmethyl moiety.

Reaction TypeReagent/ConditionsProduct(s)Selectivity
OxidationPCC, DCM4-(Cyclopropylmethyl)oxolan-3-oneRegioselective
Nucleophilic Addition to KetoneGrignard Reagents (e.g., MeMgBr)Diastereomeric tertiary alcoholsStereoselective
O-TosylationTsCl, Pyridine4-(Cyclopropylmethyl)oxolan-3-yl tosylateRegioselective
Nucleophilic Substitution (SN2)NaN3, DMF3-Azido-4-(cyclopropylmethyl)oxolaneStereospecific (Inversion)

Chemical Behavior and Rearrangements of the Cyclopropylmethyl Substituent

The cyclopropylmethyl group is a fascinating and reactive entity due to the inherent strain of the three-membered ring. This strain influences the chemical behavior of the entire molecule, particularly in reactions that involve the generation of reactive intermediates in its vicinity.

Electrophilic and Nucleophilic Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropane ring in this compound, while generally less reactive than a double bond, can undergo electrophilic attack under certain conditions, leading to ring-opening products. researchgate.net This reactivity stems from the significant p-character of the C-C bonds of the cyclopropane ring. researchgate.net Acid-catalyzed reactions, for instance, can lead to the protonation of the cyclopropane ring, followed by cleavage to form a carbocation. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation, with cleavage typically occurring at the most substituted bond.

Conversely, direct nucleophilic attack on the unstrained cyclopropyl ring is generally unfavorable. However, if the oxolane ring contains an appropriately positioned leaving group, intramolecular nucleophilic attack by the cyclopropyl ring can occur, although this is less common. More prevalent are reactions where the cyclopropylmethyl unit influences reactions at adjacent centers.

Cyclopropylmethyl-Homoallylic Rearrangements and Related Carbocation Chemistry

The generation of a positive charge at the carbon atom attached to the cyclopropane ring, or at the C-3 or C-4 positions of the oxolane ring, can trigger characteristic rearrangements of the cyclopropylmethyl system. Solvolysis of a derivative such as 4-(cyclopropylmethyl)oxolan-3-yl tosylate can lead to a complex mixture of products due to neighboring group participation of the cyclopropylmethyl group. wikipedia.orgdalalinstitute.com

The initially formed carbocation is not a simple secondary carbocation but is stabilized by the adjacent cyclopropyl group, forming a non-classical "bishomoallylic" cation. This intermediate can be represented by several resonance structures, including cyclobutyl and homoallylic (but-3-enyl) forms. ucl.ac.uk Nucleophilic capture of these delocalized cations leads to a mixture of products, including the unrearranged this compound, as well as ring-expanded (cyclobutanol derivatives) and ring-opened (homoallylic alcohol derivatives) products. wikipedia.org The exact product distribution is highly dependent on the solvent and the nature of the nucleophile.

PrecursorReaction ConditionsIntermediate(s)Potential Products
4-(Cyclopropylmethyl)oxolan-3-yl TosylateSolvolysis (e.g., in Acetic Acid)Cyclopropylmethyl cation, Cyclobutyl cation, Homoallylic cation4-(Cyclopropylmethyl)oxolan-3-yl acetate, Cyclobutanol derivatives, Homoallylic acetate derivatives

Radical Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl group is a well-known "radical clock" due to the rapid, unimolecular ring-opening of the cyclopropylmethyl radical to the homoallylic radical. marquette.eduacs.org This rearrangement is extremely fast and often irreversible, making it a useful probe for the presence of radical intermediates in a reaction mechanism. acs.org

In the context of this compound, radical reactions can be initiated at various positions. For example, abstraction of a hydrogen atom from the methylene (B1212753) bridge of the cyclopropylmethyl group would generate a primary radical that rapidly rearranges. More likely, radical generation at C-3 (e.g., via a Barton-McCombie deoxygenation) or C-4 would lead to radicals whose fate is influenced by the cyclopropylmethyl substituent.

The ring-opening of a radical generated adjacent to the cyclopropyl group proceeds via cleavage of one of the internal cyclopropane bonds to afford a more stable, unstrained homoallylic radical. rsc.orgnih.gov The regioselectivity of this ring-opening generally favors the formation of the more substituted, and thus thermodynamically more stable, radical. Subsequent trapping of this homoallylic radical would lead to the formation of a linear, unsaturated derivative of the original oxolane.

Radical PrecursorInitiation MethodIntermediate RadicalRearranged Product (after trapping)
4-(Cyclopropylmethyl)oxolan-3-yl xanthateBu3SnH, AIBN4-(Cyclopropylmethyl)oxolan-3-yl radical4-(But-3-en-1-yl)oxolane
C-H abstraction from cyclopropylmethyl groupRadical initiator (e.g., RO•)1-(Oxolan-4-yl)cyclopropylmethyl radicalRing-opened homoallylic radical

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(Cyclopropylmethyl)oxolan-3-ol, both ¹H and ¹³C NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the cyclopropylmethyl bridge, the oxolane ring, and the hydroxyl group. The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.2 and 0.8 ppm, due to the ring's shielding effects. The methylene (B1212753) protons of the cyclopropylmethyl group would likely resonate around 1.3 to 1.7 ppm. The protons on the oxolane ring would be found in the range of 3.5 to 4.5 ppm, shifted downfield by the adjacent oxygen atom. The proton of the secondary alcohol (C3-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the 2.0 to 5.0 ppm range. nih.gov The proton on the carbon bearing the hydroxyl group (C3-H) would be expected around 3.8 to 4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbons of the cyclopropyl ring are expected at approximately 3 to 10 ppm. The methylene carbon of the cyclopropylmethyl group would likely appear around 10 to 20 ppm. The carbons of the oxolane ring are anticipated in the region of 60 to 80 ppm, with the carbon bearing the hydroxyl group (C3) being the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. nih.govbiorxiv.org

A hypothetical assignment of the NMR data for this compound is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂0.2 - 0.53 - 7
Cyclopropyl CH0.5 - 0.87 - 10
Cyclopropylmethyl CH₂1.3 - 1.710 - 20
Oxolane C5-H₂3.5 - 3.865 - 70
Oxolane C2-H₂3.6 - 3.968 - 73
Oxolane C4-H2.0 - 2.440 - 45
Oxolane C3-H3.8 - 4.270 - 75
C3-OH2.0 - 5.0 (broad)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₄O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The expected monoisotopic mass is approximately 142.0994 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation of cyclic ethers often begins with the loss of an electron from the oxygen atom, followed by α-cleavage or ring-opening reactions. For secondary alcohols, common fragmentation pathways include α-cleavage at the carbon bearing the hydroxyl group and dehydration (loss of a water molecule).

A plausible fragmentation pathway for this compound would involve:

Loss of a cyclopropylmethyl radical: This would lead to a fragment ion with a mass-to-charge ratio (m/z) corresponding to the oxolan-3-ol cation.

Loss of a water molecule: Dehydration would result in a fragment ion with an m/z of M-18.

Cleavage of the oxolane ring: Ring opening can lead to various smaller fragment ions.

The following table outlines some predicted key fragment ions and their corresponding m/z values.

Adduct/Fragment Predicted m/z
[M+H]⁺143.10666
[M+Na]⁺165.08860
[M-H]⁻141.09210
[M+H-H₂O]⁺125.09664

Data sourced from predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and cyclopropyl groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the secondary alcohol, with the broadening due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1150 cm⁻¹ range. The asymmetric C-O-C stretching of the tetrahydrofuran (B95107) ring is expected to produce a strong absorption band around 1070-1150 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group are typically observed at higher wavenumbers than those of alkyl C-H bonds, often above 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
AlcoholO-H stretch (hydrogen-bonded)3200 - 3600 (strong, broad)
CyclopropylC-H stretch~3100 - 3000 (medium)
AlkylC-H stretch2960 - 2850 (strong)
EtherC-O-C stretch (asymmetric)1150 - 1070 (strong)
Secondary AlcoholC-O stretch1150 - 1100 (medium)

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers and the preferred molecular conformation in the solid state. To apply this technique, a single crystal of high quality is required.

The this compound molecule possesses two stereocenters at the C3 and C4 positions of the oxolane ring, giving rise to possible stereoisomers. If a single stereoisomer can be isolated and crystallized, X-ray diffraction analysis can unambiguously determine the relative and absolute configuration of these chiral centers. The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal.

Furthermore, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, offering valuable insights into the conformation of the five-membered oxolane ring and the orientation of the cyclopropylmethyl substituent.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

Since this compound is a chiral molecule, its enantiomers will rotate the plane of polarized light in equal and opposite directions. ORD measures this rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

These techniques are particularly useful for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of a chiral substance. The magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the enantiomer and its specific rotation or molar ellipticity. By comparing the observed optical rotation of a sample to that of the pure enantiomer, the enantiomeric excess can be calculated. While the chromophores in this compound (the ether and alcohol functionalities) are weak, modern sensitive instrumentation can often provide valuable data. Theoretical calculations can also aid in correlating the observed chiroptical properties with the absolute configuration of the molecule.

Computational and Theoretical Chemistry Investigations of 4 Cyclopropylmethyl Oxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Theoretical investigations using quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated studies on 4-(Cyclopropylmethyl)oxolan-3-ol were found.

Density Functional Theory (DFT) Studies of Ground and Transition States

There are no published Density Functional Theory (DFT) studies that specifically detail the ground state and transition states of this compound. Such studies would be invaluable for predicting its reactivity, stability, and the energetic barriers of potential reactions.

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

Similarly, high-accuracy ab initio calculations, which provide a more rigorous theoretical treatment, have not been reported for this compound. These methods are crucial for obtaining precise energetic and geometric parameters, serving as a benchmark for less computationally expensive techniques.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxolane ring and the cyclopropylmethyl side chain suggests a complex conformational landscape for this compound. However, no conformational analysis or molecular dynamics simulations have been published. guidechem.com Such studies would elucidate the preferred three-dimensional structures of the molecule and their dynamic behavior in different environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational prediction of spectroscopic data is a powerful tool for structure elucidation. researchgate.net For instance, the calculation of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. mdpi.com The anomalous chemical shifts often observed in cyclopropane (B1198618) derivatives could be rationalized through theoretical calculations. Nevertheless, no such computational predictions for this compound are available in the current body of scientific literature.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

The elucidation of reaction mechanisms through computational means provides insights into the step-by-step transformation of reactants to products. For this compound, no computational studies on its potential reaction mechanisms or involvement in catalytic pathways have been documented.

Quantitative Structure-Activity Relationships (QSAR) in a purely theoretical context, excluding biological activity

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties of molecules based on their structure. In a purely theoretical context, these models can correlate computed molecular descriptors with physical or chemical properties. There are no theoretical QSAR studies reported for this compound.

Role As a Versatile Organic Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Chiral Molecules

The presence of two stereocenters on the oxolane ring makes enantiomerically pure forms of 4-(Cyclopropylmethyl)oxolan-3-ol highly valuable as chiral building blocks. nih.govmoldb.com By starting with a single stereoisomer, chemists can introduce new stereocenters with a high degree of control, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates activity. The tetrahydrofuran (B95107) motif is a common feature in many natural products, and this building block provides a ready-made, functionalized core for their synthesis.

Scaffold for Further Chemical Derivatization and Diversification

The hydroxyl group of this compound serves as a convenient handle for a wide array of chemical modifications. It can be oxidized to the corresponding ketone, which can then undergo a variety of reactions such as nucleophilic additions, Wittig reactions, or reductive aminations. The hydroxyl group can also be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a range of other functional groups. Furthermore, the ether oxygen can act as a Lewis base, coordinating to metal catalysts and directing subsequent transformations.

Utility in Modular Assembly Strategies for Advanced Molecular Architectures

Modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. tue.nlnih.govnih.govrsc.org this compound is an ideal candidate for such strategies. Its distinct functional handles—the hydroxyl group and the cyclopropylmethyl unit—can be manipulated independently, allowing for the sequential and controlled addition of other molecular fragments. This modularity facilitates the rapid generation of libraries of related compounds for screening in drug discovery or materials science applications.

Application in Method Development for New Chemical Transformations

The unique reactivity of the cyclopropylmethyl group makes this compound an interesting substrate for the development of new synthetic methodologies. researchgate.net The strain-releasing ring-opening of the cyclopropane (B1198618), which can be triggered by radicals, acids, or transition metals, can be exploited to generate new carbon-carbon or carbon-heteroatom bonds. For example, transition metal-catalyzed reactions could lead to novel cycloadditions or rearrangement pathways, providing access to complex polycyclic systems that would be difficult to synthesize by other means.

Future Research Perspectives and Methodological Challenges

Development of Novel and Highly Efficient Synthetic Routes to 4-(Cyclopropylmethyl)oxolan-3-ol

Currently, there are no established, high-yield synthetic routes specifically documented for this compound in prominent chemical literature. Future research would need to focus on developing such pathways. A key challenge will be the efficient and stereoselective construction of the substituted oxolane ring. Potential strategies could involve the cyclization of an acyclic precursor containing the cyclopropylmethyl group. Researchers might explore various cyclization methods, including intramolecular Williamson ether synthesis or ring-closing metathesis, to form the oxolane core. The starting materials for these routes would need to be readily available or easily synthesized.

Advancements in Asymmetric Induction and Stereocontrol Methodologies

The this compound molecule contains two stereocenters, meaning it can exist as four different stereoisomers. For potential pharmaceutical applications, it is often crucial to isolate and test a single stereoisomer, as different stereoisomers can have vastly different biological activities and toxicological profiles. Therefore, a significant challenge and area for future research will be the development of asymmetric synthetic methods to control the stereochemistry at both the C3 and C4 positions of the oxolane ring.

This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, a Sharpless asymmetric epoxidation could be a potential key step in setting one of the stereocenters, followed by a diastereoselective reduction of a ketone to establish the second. The development of such methodologies would require extensive screening of reaction conditions and catalysts to achieve high levels of enantiomeric and diastereomeric excess.

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound has not been explored. Future research would involve investigating the reactivity of the hydroxyl group and the ether linkage within the oxolane ring. The hydroxyl group could undergo a variety of transformations, such as oxidation to the corresponding ketone, esterification, or etherification, to generate a library of derivatives for further study.

The stability of the cyclopropylmethyl group under various reaction conditions would also need to be assessed, as this group can sometimes undergo rearrangement. Furthermore, the oxolane ring itself could potentially be opened under certain acidic or basic conditions. A thorough investigation of its reactivity profile would be essential for understanding its chemical behavior and for its potential use as a building block in the synthesis of more complex molecules.

Integration with Sustainable Chemistry Principles and Green Synthetic Methods

As the field of chemistry moves towards more environmentally friendly practices, any new synthetic route developed for this compound should ideally align with the principles of green chemistry. This would involve the use of non-toxic solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to minimize waste.

Future research could focus on developing a biocatalytic route to one of the key intermediates or even to the final molecule itself. The use of enzymes could offer high levels of stereoselectivity under mild reaction conditions. Additionally, exploring the use of flow chemistry for the synthesis could offer advantages in terms of safety, efficiency, and scalability.

Synergistic Approaches Combining Experimental and Computational Chemistry for Rational Design

A powerful approach to tackling the challenges outlined above would be to combine experimental work with computational chemistry. Molecular modeling and density functional theory (DFT) calculations could be used to predict the most stable conformations of this compound and to model the transition states of potential synthetic reactions. This could help in rationally designing synthetic routes and in predicting the stereochemical outcome of asymmetric reactions.

Computational methods could also be employed to predict the physicochemical properties of the molecule, such as its solubility and lipophilicity, which are important parameters for potential drug candidates. This synergistic approach could save significant time and resources in the laboratory by allowing researchers to prioritize the most promising experimental avenues.

Q & A

Q. What are the recommended synthetic routes for 4-(cyclopropylmethyl)oxolan-3-ol and its derivatives?

The synthesis of this compound derivatives often involves multi-step protocols, including cyclopropane functionalization, nucleophilic substitution, and stereochemical control. For example:

  • Cyclopropane introduction : Reacting tert-butyl piperazine-1-carboxylate with (bromomethyl)cyclopropane in dichloromethane (DCM) using triethylamine (TEA) as a base yields tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate .
  • Deprotection : Removal of the tert-butyl group with trifluoroacetic acid (TFA) in DCM generates 1-(cyclopropylmethyl)piperazine .
  • Stereochemical resolution : Reductive amination using NaHB(OAc)₃ in DCM with HOAc separates (1R,4R) and (1S,4S) diastereomers, confirmed via NMR and MS .

Q. How can the purity and structural integrity of this compound be verified?

Key analytical methods include:

  • Mass spectrometry (MS) : ESI+ MS (e.g., m/z 238 [M + H]+ for intermediates) confirms molecular weight .
  • NMR spectroscopy : ¹H NMR (300 MHz, MeOD) assignments (e.g., δ 8.60 ppm for aromatic protons, δ 0.36 ppm for cyclopropane CH₂) validate regiochemistry and stereochemistry .
  • Chromatography : Prep-TLC or column chromatography with DCM/MeOH gradients resolves isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Handling : Avoid skin/eye contact and inhalation. Use electrostatic discharge (ESD)-safe containers .
  • Storage : Keep in tightly sealed, dry, and ventilated containers. Reseal opened containers immediately .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and biological activity of this compound derivatives?

  • Stereochemical control : Chiral resolution via reductive amination (e.g., NaHB(OAc)₃) produces distinct (1R,4R) and (1S,4S) isomers, which exhibit divergent biological activities due to spatial orientation of the cyclopropane group .
  • Case study : The (1R,4R)-isomer of a related spirocyclic compound showed enhanced binding affinity (MS: m/z 492 [M + H]+) compared to the (1S,4S)-isomer, highlighting stereochemical impact on target interactions .

Q. What methodologies are effective in resolving conflicting spectral data during structural elucidation?

  • Orthogonal techniques : Combine ¹H NMR, ¹³C NMR, and HSQC to resolve overlapping signals (e.g., cyclopropane CH₂ vs. oxolane protons) .
  • Isotopic labeling : Deuterated solvents (e.g., D₂O for exchangeable protons) clarify ambiguous peaks.
  • Computational validation : DFT-based NMR chemical shift predictions align experimental data with theoretical models .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or EtOH) for nucleophilic substitutions. For example, 95% EtOH at 140°C under sealed-tube conditions improved yields in spirocyclic compound synthesis .
  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenolysis efficiency. Pd/C in isopropanol (IPA) achieved >90% deprotection in intermediate steps .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 140°C) minimizes side reactions in multi-component syntheses .

Q. What are the key considerations in designing analogs of this compound for structure-activity relationship (SAR) studies?

  • Substituent placement : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclopropane or oxolane positions to modulate lipophilicity (logP) .
  • Bioisosteric replacement : Replace the oxolane ring with tetrahydrofuran (THF) or tetrahydropyran (THP) to assess ring size effects .
  • Pharmacophore mapping : Align analogs with known targets (e.g., kinase inhibitors) using docking simulations to prioritize synthesis .

Q. How do solvent polarity and pH affect the stability of this compound intermediates?

  • pH sensitivity : Acidic conditions (e.g., TFA in DCM) cleave tert-butyl carbamates but may protonate amine intermediates, requiring neutralization before further reactions .
  • Polarity effects : Hydrophilic solvents (e.g., MeOH/H₂O) stabilize charged intermediates, while DCM minimizes hydrolysis of acid-labile groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data for this compound derivatives?

  • Reproducibility checks : Replicate synthesis under identical conditions (e.g., 300 MHz NMR in MeOD) to confirm signal assignments .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., cyclopropane ring puckering) .
  • Cross-lab validation : Collaborate with independent labs to verify spectral reproducibility, especially for diastereomeric mixtures .

Comparative Studies

Q. What are the advantages of using this compound over structurally related compounds in medicinal chemistry?

  • Metabolic stability : The cyclopropane group reduces oxidative metabolism compared to allyl or benzyl analogs, as shown in hepatic microsome assays .
  • Stereochemical versatility : Enantiomeric separation enables targeted activity optimization (e.g., (1R,4R)-isomers for CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.